molecular formula C15H24N4O2 B8112862 N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide

N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide

Cat. No.: B8112862
M. Wt: 292.38 g/mol
InChI Key: XKBFESNGECPEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxamide is a complex heterocyclic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activity has led to research into its use as a pharmaceutical agent, particularly in the development of new drugs.

    Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of specific pathways is required.

    Industry: Its chemical reactivity and stability make it useful in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-imidazole derivatives and related heterocyclic structures. Examples include:

Uniqueness

N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxamide is unique due to its specific spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N,N-diethylspiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-18(4-2)13(20)12-11-19-10-9-17-14(19)15(21-12)5-7-16-8-6-15/h9-10,12,16H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBFESNGECPEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN2C=CN=C2C3(O1)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.